molecular formula C22H25N7O2 B610040 PF-477736 CAS No. 952021-60-2

PF-477736

Numéro de catalogue B610040
Numéro CAS: 952021-60-2
Poids moléculaire: 419.48
Clé InChI: NDEXUOWTGYUVGA-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-477736 is a potent, selective ATP-competitive small-molecule inhibitor that inhibits Chk1 with a Ki of 0.49 nM . It abrogates cell cycle arrest induced by DNA damage and enhances cytotoxicity of clinically important chemotherapeutic agents .


Molecular Structure Analysis

The molecular weight of PF-477736 is 419.48 and its chemical formula is C22H25N7O2 .


Chemical Reactions Analysis

PF-477736 is a selective, potent and ATP-competitive Chk1 inhibitor. It also inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret and Yes .

Applications De Recherche Scientifique

1. Application in Neuroblastoma Research

  • Summary of the Application: PF-477736 has been used in the study of Neuroblastoma (NB), a type of cancer that forms in certain types of nerve tissue. It was used to examine the sensitivity of MYCN-amplified NB cell lines to the CHK1 inhibitor PF-477736 .
  • Methods of Application: The study involved treating two sensitive NB cell lines, SMS-SAN and CHP134, with PF-477736 . The treatment increased the expression of two pro-apoptotic proteins, BAX and PUMA .
  • Results or Outcomes: The study found that PF-477736 induced DNA double-strand breaks and activated the ataxia telangiectasia mutated serine/threonine kinase (ATM)-p53-p21 axis of the DDR pathway . This rendered the cells relatively insensitive to the antiproliferative effects of the CHK1 inhibitor .

2. Application in BRCA2 Mutant Research

  • Summary of the Application: PF-477736 has been used in the study of cells with mutated and corrected BRCA2. The study investigated the effects of rucaparib (a PARPi) and PF-477736 (a CHK1 inhibitor) alone and in combination in these cells .
  • Methods of Application: The study involved treating BRCA2 mutated V-C8 cells and their matched BRCA2 corrected V-C8.B2 cells with rucaparib and PF-477736 .
  • Results or Outcomes: The study found that PF-477736 caused a five-fold enhancement of rucaparib cytotoxicity in the V-C8.B2 cells, but no enhancement in the V-C8 cells . This differential sensitivity was not due to a difference in PARP1 or CHK1 expression or activity .

3. Application in Enhancing Docetaxel Efficacy

  • Summary of the Application: PF-477736 has been used to study its potential in enhancing the efficacy of Docetaxel, a chemotherapy medication used to treat various types of cancers .
  • Methods of Application: The study involved treating tumor cells and xenografts with PF-477736 and Docetaxel .
  • Results or Outcomes: The study found that PF-477736 significantly enhanced the Docetaxel-induced efficacy in tumor cells and xenografts . Docetaxel induced a dose- and time-dependent increase in the levels of phosphorylated Chk1 (Ser 345), phosphorylated histone H3 (Ser 10), and γH2AX foci and promoted the cytoplasmic localization of phosphorylated Cdc25C (Ser 216) .

4. Application in Cell Cycle Regulation

  • Summary of the Application: PF-477736 has been used to study the effect of CHK1 in cell cycle regulation in primary breast and lung primary epithelial cells .
  • Methods of Application: The study involved treating primary breast and lung epithelial cells with PF-477736 .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

5. Application in Potentiating Docetaxel Therapy

  • Summary of the Application: PF-477736 has been used to study its potential in potentiating Docetaxel therapy . Docetaxel is a chemotherapy medication used to treat various types of cancers .
  • Methods of Application: The study involved treating tumor cells and xenografts with PF-477736 and Docetaxel .
  • Results or Outcomes: The study found that PF-477736 significantly enhanced the Docetaxel-induced efficacy in tumor cells and xenografts . Docetaxel induced a dose- and time-dependent increase in the levels of phosphorylated Chk1 (Ser 345), phosphorylated histone H3 (Ser 10), and γH2AX foci and promoted the cytoplasmic localization of phosphorylated Cdc25C (Ser 216) .

6. Application in Cell Cycle Regulation

  • Summary of the Application: PF-477736 has been used to study the effect of CHK1 in cell cycle regulation in primary breast and lung primary epithelial cells .
  • Methods of Application: The study involved treating primary breast and lung epithelial cells with PF-477736 .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

PF-477736 is toxic and may cause skin and eye irritation . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Research suggests that PF-477736 could be used as a treatment for triple-negative breast cancer . It has been found to enhance the sensitivity of these cancer cells to proton irradiation . Another study suggests that PF-477736 could be used in combination with targeted therapies for mantle cell lymphoma and chronic myeloid leukaemia .

Propriétés

IUPAC Name

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEXUOWTGYUVGA-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025875
Record name (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-477736

CAS RN

952021-60-2
Record name PF 00477736
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952021-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-477736
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-477736
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-477736
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-477736
Reactant of Route 2
PF-477736
Reactant of Route 3
PF-477736
Reactant of Route 4
PF-477736
Reactant of Route 5
PF-477736
Reactant of Route 6
PF-477736

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.